3'-O-(4,4'-dimethoxytrityl)-thymidine

Descripción

Historical Context of Protecting Groups in Oligonucleotide Synthesis

The journey to efficient oligonucleotide synthesis was a long and complex one, marked by the progressive development of more effective protecting group strategies. Early methods in the 1950s, pioneered by researchers like Alexander Todd, involved solution-phase chemistry using H-phosphonate and phosphate (B84403) triester approaches. wikipedia.org A significant leap forward came with H. Gobind Khorana's work on the phosphodiester method, which, while groundbreaking, required laborious purification after each nucleotide addition. biosearchtech.com

A pivotal challenge in these early methods was preventing unwanted side reactions at the various functional groups of the nucleoside monomers. umich.edu Nucleic acids possess multiple reactive hydroxyl and amine groups that can interfere with the desired 3' to 5' coupling reactions. umich.eduumich.edu This necessitated a system of "on-off" protection, where specific groups could be selectively masked and then unmasked at the appropriate steps in the synthesis cycle. trilinkbiotech.com

The development of the phosphotriester method by Letsinger and Reese in the 1960s was a major advance. wikipedia.org This method introduced the concept of protecting the phosphate moiety itself, preventing the formation of branched oligonucleotides that plagued earlier techniques. wikipedia.orgtrilinkbiotech.com This era also saw the critical introduction of solid-phase synthesis by Robert Letsinger, where the growing oligonucleotide chain is attached to a solid support, greatly simplifying the purification process by allowing reagents and byproducts to be simply washed away. biosearchtech.com The success of these methods was intrinsically linked to the selection of appropriate protecting groups for the nucleoside bases and, most importantly, for the 5'-hydroxyl group of the sugar. biosearchtech.comumich.edu

Significance of the 4,4'-Dimethoxytrityl (DMT) Group in Chemical Synthesis

The introduction of the 4,4'-dimethoxytrityl (DMT) group by Khorana's group was a landmark contribution to oligonucleotide chemistry. biosearchtech.comtrilinkbiotech.com The DMT group is an acid-labile protecting group used almost universally for the 5'-hydroxyl group of nucleosides in modern phosphoramidite (B1245037) synthesis. wikipedia.orgwikipedia.org Its widespread adoption is due to a unique combination of properties that make it exceptionally well-suited for automated solid-phase synthesis.

Key advantages of the DMT group include:

Stability and Selective Removal: The DMT group is stable under the basic conditions used for coupling and other steps in the synthesis cycle but can be removed rapidly and quantitatively with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758). trilinkbiotech.com This selective removal is crucial for exposing the 5'-hydroxyl group for the next coupling reaction without damaging the growing oligonucleotide chain. trilinkbiotech.com

Increased Solubility: The lipophilic nature of the DMT group significantly enhances the solubility of the nucleoside building blocks in the organic solvents used during synthesis. google.com

Reaction Monitoring: Upon cleavage with acid, the DMT group forms a stable, bright orange-colored carbocation (DMT cation). trilinkbiotech.comwikipedia.org This cation has a strong absorbance at 495 nm, which allows for real-time, quantitative monitoring of the coupling efficiency at each step of the synthesis. trilinkbiotech.com This provides an invaluable diagnostic tool to ensure the quality of the synthesis. trilinkbiotech.com

High-Yield Attachment: The DMT group can be attached to the 5'-hydroxyl of a nucleoside in high yield and with high regioselectivity. google.comtandfonline.com

While highly effective, the acidic conditions required for DMT removal can lead to a side reaction known as depurination, especially at adenine (B156593) and guanine (B1146940) bases. trilinkbiotech.comgoogle.com However, optimization of the deprotection step has minimized this issue, and the benefits of the DMT group far outweigh this drawback, solidifying its role as the protecting group of choice for the 5'-position in standard oligonucleotide synthesis. google.comgoogle.com

Role of 3'-O-(4,4'-dimethoxytrityl)-thymidine as a Fundamental Building Block for Oligonucleotides

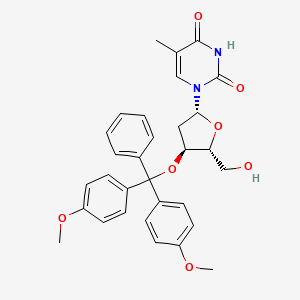

In the standard 3' to 5' direction of chemical oligonucleotide synthesis, the process begins with a nucleoside attached to a solid support via its 3'-hydroxyl group. Subsequent nucleotides are added sequentially to the 5'-end of the growing chain. wikipedia.org However, for specialized applications or when synthesis in the 5' to 3' direction is required, modified building blocks are necessary. This is where this compound becomes essential.

This compound is a "reversed" or "inverted" phosphoramidite building block. In this molecule, the DMT protecting group is attached to the 3'-hydroxyl group of the thymidine (B127349) nucleoside, leaving the 5'-hydroxyl group available for phosphitylation and subsequent coupling.

The primary role of this compound is to serve as a starting point for synthesizing oligonucleotides in the 5' to 3' direction or to introduce a thymidine nucleotide at the 3'-terminus of a sequence with a free 3'-hydroxyl group. It is specifically used in the synthesis of custom DNA sequences where the standard orientation of synthesis is reversed. The synthesis cycle using this inverted building block follows the same fundamental steps of the phosphoramidite method: coupling, capping, and oxidation, but the chain grows from the 5' to the 3' end.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C31H32N2O7 | guidechem.com |

| Molecular Weight | 544.604 g/mol | guidechem.com |

| CAS Number | 76054-81-4 | guidechem.com |

| Appearance | White to faint yellow powder | |

| Melting Point | 54-55 °C | chemicalbook.com |

| pKa (Predicted) | 9.55 ± 0.10 | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 7 | guidechem.com |

| Rotatable Bond Count | 9 | guidechem.com |

The development and availability of specialized reagents like this compound and its phosphoramidite derivatives have provided chemists with the flexibility to construct highly complex and modified nucleic acid structures for a wide array of research, diagnostic, and therapeutic applications. biosynth.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(27(19-34)39-28)40-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDSFNVDTHTTMK-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369616 | |

| Record name | AG-H-03352 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76054-81-4 | |

| Record name | AG-H-03352 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 O 4,4 Dimethoxytrityl Thymidine and Its Derivatives

Regioselective Protection Strategies for Thymidine (B127349) Nucleosides

The selective protection of one hydroxyl group in a nucleoside, which contains multiple hydroxyls of similar reactivity (primary 5'-OH and secondary 3'-OH), is a significant challenge in synthetic organic chemistry. umich.edu The choice of protecting group and reaction conditions determines which hydroxyl will be modified. umich.edu The 4,4'-dimethoxytrityl (DMT) group is a bulky acid-labile protecting group widely used for the 5'-hydroxyl group in standard oligonucleotide synthesis. ajchem-a.com However, specific strategies are required to direct this protection to the 3'-position.

The conventional synthesis of 3'-O-(4,4'-dimethoxytrityl)-thymidine requires a multi-step process that differentiates the 3'- and 5'-hydroxyl groups of the thymidine nucleoside. Since the primary 5'-hydroxyl is more sterically accessible and nucleophilic than the secondary 3'-hydroxyl, it reacts preferentially with tritylating agents. umich.edu Therefore, a direct regioselective 3'-O-tritylation is not typically feasible.

The common strategy involves:

Protection of the 5'-Hydroxyl Group: The 5'-OH group is first protected with a group that is stable to the conditions of the subsequent 3'-O-tritylation and can be removed orthogonally. A common choice for this is a silyl (B83357) ether protecting group, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).

3'-O-Tritylation: With the 5'-position blocked, the free 3'-hydroxyl group is then reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, typically pyridine (B92270), which also acts as the solvent. The reaction proceeds to selectively form the 3'-O-DMT ether.

Deprotection of the 5'-Hydroxyl Group: The silyl protecting group at the 5'-position is then selectively removed, most commonly using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). This step yields the final product, this compound, with a free 5'-hydroxyl group ready for further functionalization, such as phosphitylation. broadpharm.com

An alternative approach involves controlling reaction conditions, such as temperature and stoichiometry, but achieving high regioselectivity for the 3'-position directly remains challenging. umich.eduajchem-a.com

Table 1: Typical Reagents in Conventional Synthesis of 3'-O-DMT-thymidine

| Step | Reagent | Purpose |

|---|---|---|

| 5'-OH Protection | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Protects the primary 5'-hydroxyl group. |

| 3'-OH Tritylation | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Adds the DMT protecting group to the 3'-hydroxyl. |

| Base/Solvent | Pyridine | Acts as a base to neutralize HCl byproduct and as a solvent. |

| 5'-OH Deprotection | Tetrabutylammonium fluoride (TBAF) | Selectively removes the TBDMS protecting group. |

Chemoenzymatic methods leverage the high selectivity of enzymes to simplify complex protection-deprotection sequences in nucleoside chemistry. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze regioselective acylations of nucleosides, often with a preference for the primary 5'-hydroxyl group. nih.gov This enzymatic selectivity can be exploited to synthesize 3'-O-DMT-thymidine derivatives.

A representative chemoenzymatic protocol would involve:

Enzymatic 5'-O-Acylation: Thymidine is subjected to an enzymatic transesterification reaction. Using a lipase like CALB and an acyl donor (e.g., vinyl acetate), the 5'-hydroxyl group is selectively acylated to give 5'-O-acetyl-thymidine. The high regioselectivity of the enzyme leaves the 3'-hydroxyl group unprotected.

Chemical 3'-O-Tritylation: The resulting 5'-O-acetyl-thymidine is then chemically tritylated at the free 3'-position using DMT-Cl and pyridine, as in the conventional method.

Enzymatic 5'-O-Deacylation: The 5'-acetyl group is then selectively removed under mild conditions using the same or a different enzyme, restoring the free 5'-hydroxyl group while leaving the 3'-O-DMT ether intact. This step avoids the harsher chemical conditions required for removing other protecting groups.

This approach offers advantages in terms of milder reaction conditions and reduced need for chromatographic purification due to the high selectivity of the enzymatic steps. mdpi.com While primarily demonstrated for acylation, the principle of using enzymes to differentiate hydroxyl groups is a powerful strategy in nucleoside modification. nih.govacs.org

Preparation of this compound Phosphoramidite (B1245037) Monomers

The conversion of the protected nucleoside into a phosphoramidite monomer is the critical step that makes it suitable for automated solid-phase oligonucleotide synthesis. wikipedia.org For 3'-O-DMT-thymidine, the phosphitylation occurs at the free 5'-hydroxyl group, creating a "reverse" phosphoramidite. biosynth.com

Phosphitylation introduces a trivalent phosphorus group at the 5'-hydroxyl position of 3'-O-DMT-thymidine. This reaction must be carried out under anhydrous conditions to prevent hydrolysis of the highly reactive phosphitylating agent. wikipedia.org The most common method involves reacting the protected nucleoside with an aminophosphine (B1255530) reagent, typically 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite or, more frequently, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. wikipedia.orgrsc.org

The general reaction is: 3'-O-DMT-thymidine is dissolved in an anhydrous solvent like dichloromethane (B109758) or acetonitrile (B52724). A weak acid catalyst, known as an activator, and the phosphitylating agent are added. The activator protonates the diisopropylamino group of the phosphitylating agent, making it a good leaving group for the subsequent nucleophilic attack by the 5'-hydroxyl of the nucleoside. biotage.co.jpsigmaaldrich.com

Common activators include:

1H-Tetrazole

5-(Ethylthio)-1H-tetrazole (ETT) sigmaaldrich.com

4,5-Dicyanoimidazole (DCI) nih.gov

The resulting product, This compound-5'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite , is purified by silica (B1680970) gel chromatography and stored as a stable powder under inert gas. rsc.org

Table 2: Common Reagents for Phosphitylation

| Reagent Type | Example | Function |

|---|---|---|

| Phosphitylating Agent | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | Source of the phosphoramidite moiety. |

| Phosphitylating Agent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | A more reactive, but less stable, phosphitylating agent. rsc.org |

| Activator | 1H-Tetrazole | Weak acid catalyst for the phosphitylation reaction. researchgate.net |

| Activator | 5-(Ethylthio)-1H-tetrazole (ETT) | A more effective activator than tetrazole. sigmaaldrich.comnih.gov |

| Non-nucleophilic Base | N,N-Diisopropylethylamine (DIPEA or Hünig's base) | Used as an acid scavenger, particularly with chlorophosphoramidite reagents. wikipedia.orgrsc.org |

For applications in solid-phase synthesis, the first nucleoside monomer must be covalently attached to an insoluble support, typically controlled-pore glass (CPG) or polystyrene. biotage.co.jp In standard 3'→5' synthesis, a 5'-O-DMT protected nucleoside is attached via its 3'-hydroxyl. For reverse 5'→3' synthesis, a 3'-O-DMT protected nucleoside must be anchored via its 5'-hydroxyl group.

The synthesis of such a support involves:

Derivatization of the Nucleoside: The free 5'-hydroxyl group of 3'-O-DMT-thymidine is first reacted with succinic anhydride (B1165640) in the presence of a base like N,N-dimethylaminopyridine (DMAP). This reaction forms a 5'-O-succinyl ester, introducing a carboxylic acid handle.

Activation of the Support: The solid support (e.g., CPG) is typically pre-functionalized with long-chain alkylamine (LCAA) groups.

Coupling: The 3'-O-DMT-thymidine-5'-O-succinate is then coupled to the amino-functionalized solid support using standard peptide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), to form a stable amide bond.

The loading capacity of the support (in µmol of nucleoside per gram) is then determined, often by cleaving the DMT group with acid and measuring the absorbance of the resulting DMT cation. biotage.co.jp Any unreacted amino groups on the support are "capped" with reagents like acetic anhydride to prevent them from interfering in subsequent synthesis cycles. sigmaaldrich.comeurofinsgenomics.com

Synthesis of Modified Thymidine Analogs Incorporating the 4,4'-Dimethoxytrityl Group

The synthetic strategies developed for 3'-O-DMT-thymidine are applicable to a wide range of modified thymidine analogs. The 3'-O-DMT protecting group is crucial for the synthesis of oligonucleotides containing modifications at the nucleobase, the sugar moiety, or the phosphate (B84403) backbone, especially when these modifications are introduced using reverse phosphoramidites.

Examples of such analogs include:

4'-Substituted Analogs: Analogs such as 4′-C-(N-alkyl)aminoethyl-thymidines have been synthesized to enhance properties like nuclease resistance. In their synthesis, the 5'-hydroxyl group is protected with the DMT group after other modifications are complete, followed by phosphitylation to create the final phosphoramidite monomer. mdpi.com

3'-Thio Analogs: 3'-Deoxy-3'-thiothymidine, an analog where the 3'-oxygen is replaced by sulfur, is synthesized from 5'-O-DMT-thymidine. nih.gov The resulting 5'-O-DMT-3'-thiothymidine can then be converted into a phosphorothioamidite for incorporation into oligonucleotides, creating a 3'-S-phosphorothiolate linkage. nih.gov

N3-Protected Analogs: To perform regioselective O-alkylation on the sugar moiety, the N3 position of the thymine (B56734) base can be protected with a group like tert-butyloxycarbonyl (Boc). This N3-Boc-thymidine can then be protected at the 3'-position with a DMT group, allowing for selective alkylation at the 5'-position or conversion into other derivatives. nih.gov

5-Position Modified Analogs: Thymidine derivatives with modifications at the C5 position of the pyrimidine (B1678525) ring are used to introduce functional groups. For instance, analogs with thiol-containing linkers at the C5 position are synthesized, and the 5'-hydroxyl is protected with a DMT group before the final phosphitylation step. ffame.orgnih.gov

Table 3: Examples of Modified Thymidine Analogs Utilizing DMT Protection

| Analog Type | Modification Site | Synthetic Utility | Reference |

|---|---|---|---|

| 4′-C-Aminoethyl-thymidine | Sugar (4' position) | Used to create antisense oligonucleotides with enhanced nuclease resistance. | mdpi.com |

| 3'-Deoxy-3'-thiothymidine | Sugar (3' position) | Forms 3'-S-phosphorothiolate linkages in oligonucleotides. | nih.gov |

| N3-Boc-thymidine | Base (N3 position) | Facilitates regioselective alkylation of the sugar hydroxyls. | nih.gov |

| 5-Thiol-linker-thymidine | Base (5 position) | Allows for the introduction of functional groups into DNA via enzymatic synthesis. | ffame.org |

| 4-Thiocyanatothymidine | Base (4 position) | Serves as an intermediate for preparing various 4-substituted thymidine analogs. | lookchem.com |

3'-Thio-Thymidine Derivatives and Phosphorothioamidites

The replacement of the 3'-oxygen with a sulfur atom in thymidine gives rise to 3'-thio-thymidine, a modification that has garnered significant interest for its potential in creating novel therapeutic oligonucleotides with altered structural and functional properties. A common synthetic route to 3'-deoxy-3'-thiothymidine derivatives and their corresponding phosphorothioamidites commences with 5'-O-(4,4'-dimethoxytrityl)thymidine.

A shortened and efficient procedure for the preparation of 5'-O-dimethoxytrityl-3'-deoxy-3'-thiothymidine has been developed. nih.gov This method avoids the more traditional approach involving displacement of a sulfonate ester from a xylo-configured nucleoside. nih.gov Instead, it utilizes the direct ring-opening of a 2,3'-anhydronucleoside. The synthesis begins with 5'-O-(4,4'-dimethoxytrityl)thymidine, which is converted to the corresponding 2,3'-anhydronucleoside via a Mitsunobu reaction. nih.gov Subsequent treatment with a cesium salt of thiobenzoic acid in dimethylformamide (DMF) at elevated temperatures leads to the formation of the 3'-S-thiobenzoate ester. nih.gov Finally, debenzoylation using sodium hydroxide (B78521) in aqueous ethanol (B145695) affords the desired 5'-O-(4,4'-dimethoxytrityl)-3'-deoxy-3'-thiothymidine in good yield. nih.gov

This 3'-thionucleoside can then be converted into a phosphorothioamidite, a key reagent for the automated solid-phase synthesis of oligonucleotides containing a 3'-S-phosphorothiolate linkage. nih.govnih.govmdpi.comnih.gov The phosphitylation is typically carried out by reacting the 3'-thiol group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting 3'-S-phosphorothioamidite of 5'-O-DMT-3'-deoxy-3'-thiothymidine can be incorporated into oligonucleotides using standard automated DNA synthesis protocols, with coupling yields reported to be in the range of 85–90%. nih.govmdpi.com

Table 1: Key Intermediates and Products in the Synthesis of 3'-Thio-Thymidine Derivatives

| Compound Name | Starting Material | Key Reagents | Final Product | Reference |

|---|---|---|---|---|

| 2,3'-Anhydro-5'-O-(4,4'-dimethoxytrityl)thymidine | 5'-O-(4,4'-dimethoxytrityl)thymidine | Diethyl azodicarboxylate, Triphenylphosphine | 2,3'-Anhydro-5'-O-(4,4'-dimethoxytrityl)thymidine | nih.gov |

| 3'-S-Thiobenzoyl-3'-deoxy-5'-O-(4,4'-dimethoxytrityl)thymidine | 2,3'-Anhydro-5'-O-(4,4'-dimethoxytrityl)thymidine | Cesium thiobenzoate | 3'-S-Thiobenzoyl-3'-deoxy-5'-O-(4,4'-dimethoxytrityl)thymidine | nih.gov |

| 5'-O-(4,4'-Dimethoxytrityl)-3'-deoxy-3'-thiothymidine | 3'-S-Thiobenzoyl-3'-deoxy-5'-O-(4,4'-dimethoxytrityl)thymidine | Sodium hydroxide | 5'-O-(4,4'-Dimethoxytrityl)-3'-deoxy-3'-thiothymidine | nih.gov |

4'-C-Substituted Thymidine Analogs

Modification at the 4'-position of the nucleoside sugar moiety can significantly impact the conformational properties and biological activity of oligonucleotides. The synthesis of 4'-C-substituted thymidine analogs often involves multi-step sequences where the 4'-modification is introduced on a suitable sugar precursor before the attachment of the thymine base and subsequent protection and phosphitylation steps.

In the synthesis of novel 4'-C-[(N-alkyl)aminoethyl]thymidine phosphoramidites, a key intermediate, 4',5'-di-O-benzyl-3-N-benzyloxymethyl-4'-C-(2-trifluoroacetylaminoethyl)thymidine, is first synthesized from diacetone-D-glucose through a multi-step process. nih.gov This intermediate is then N-alkylated, followed by deprotection of the benzyl (B1604629) and benzyloxymethyl groups. The crucial step involving this compound chemistry is the selective protection of the 5'-hydroxyl group of the deprotected nucleoside with a 4,4'-dimethoxytrityl (DMTr) group. nih.gov This yields a 5'-O-DMTr-4'-C-substituted thymidine analog with a free 3'-hydroxyl group. The final step is the phosphitylation of this 3'-hydroxyl group to produce the desired phosphoramidite building block for oligonucleotide synthesis. nih.gov

Table 2: Synthesis of 4'-C-Substituted Thymidine Phosphoramidites

| Step | Description | Key Reagents | Resulting Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Synthesis of 4'-C-(2-aminoethyl)thymidine precursor | Diacetone-D-glucose | 4',5'-di-O-benzyl-3-N-benzyloxymethyl-4'-C-(2-trifluoroacetylaminoethyl)thymidine | nih.gov |

| 2 | N-alkylation | Ethyl, butyl, or octyl iodide, NaH | N-alkylated thymidine precursor | nih.gov |

| 3 | Deprotection | BCl₃ | Deprotected 4'-C-substituted thymidine analog | nih.gov |

| 4 | 5'-O-DMT protection | 4,4'-Dimethoxytrityl chloride (DMTr-Cl) | 5'-O-DMTr-4'-C-substituted thymidine analog | nih.gov |

Other Chemically Modified Thymidine Derivatives

The versatility of this compound extends to the synthesis of a variety of other chemically modified thymidine derivatives. These modifications can be introduced at different positions of the nucleoside, including the sugar moiety and the pyrimidine base.

One notable modification is the synthesis of 3'-C-methylene-modified thymidine H-phosphonates and phosphonamidites . These compounds are synthesized from 3'-C-iodomethyl nucleoside precursors. A modified Arbuzov reaction is employed, which is designed to prevent the loss of the DMT protecting group, directly yielding the desired 5'-O-DMT-3'-C-methylene-modified H-phosphonates. nih.gov These H-phosphonates can be further converted to phosphonamidite monomers for incorporation into oligonucleotides. nih.gov

Another area of modification involves the C5 position of the thymine base . For instance, 5'-O-DMT-2'-O-TBDMS protected phosphoramidites of nucleosides with functionalized linkers at the C5 position are synthesized for postsynthetic conjugation of oligonucleotides. nih.gov

Furthermore, 4-substituted thymidine analogues can be prepared from 5'-O-(4,4'-dimethoxytrityl)-4-thiothymidine. The 4-thio group can be converted to a highly reactive 4-thiocyanato group. This intermediate, 5'-O-(4,4'-dimethoxytrityl)-4-thiocyanatothymidine, readily reacts with various nucleophiles (O-, N-, and S-nucleophiles) to generate a range of 4-modified thymidine analogues, which can then be converted to their corresponding phosphoramidites. lookchem.com For example, reaction with an ethanolic ammonia (B1221849) solution yields 5'-O-(4,4'-dimethoxytrityl)-4-O-ethylthymidine. lookchem.com

The formation of DMTr-C-phosphonate oligonucleotides has been identified as a process-related impurity during the synthesis of phosphorothioate (B77711) oligonucleotides. This occurs when phosphite (B83602) triester intermediates that fail to be sulfurized react with the DMTr cation during the acidic detritylation step in an Arbuzov-type reaction. guidechem.com While an impurity, this reaction demonstrates an alternative chemical transformation involving the DMT group.

Table 3: Examples of Other Chemically Modified Thymidine Derivatives from 3'-O-DMT-thymidine Precursors

| Derivative Class | Synthetic Approach | Key Intermediate | Resulting Modification | Reference |

|---|---|---|---|---|

| 3'-C-Methylene H-phosphonates | Modified Arbuzov reaction on 3'-C-iodomethyl nucleoside | 5'-O-DMT-3'-C-iodomethylthymidine | 3'-CH₂-P(O)(H)OH linkage | nih.gov |

| C5-Functionalized Thymidine | Postsynthetic conjugation approach | 5'-O-DMT-2'-O-TBDMS-C5-linker-thymidine phosphoramidite | C5-linked functional groups | nih.gov |

| 4-Substituted Thymidine | Nucleophilic displacement from a 4-thiocyanato intermediate | 5'-O-(4,4'-dimethoxytrityl)-4-thiocyanatothymidine | 4-O-alkyl, 4-N-substituted, 4-S-substituted thymidines | lookchem.com |

Mechanistic and Kinetic Research on the 4,4 Dimethoxytrityl Protecting Group in Oligonucleotide Synthesis

Detritylation Mechanisms and Kinetics

The removal of the DMT group, or detritylation, is the initial and a critical step in each cycle of oligonucleotide synthesis, revealing the 5'-hydroxyl group for the subsequent coupling reaction. atdbio.com

The detritylation of 3'-O-(4,4'-dimethoxytrityl)-thymidine is an acid-catalyzed reaction that proceeds via a well-understood mechanism. sigmaaldrich.com The process is typically carried out using a mild organic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), dissolved in an inert organic solvent like dichloromethane (B109758) (DCM). sigmaaldrich.comnih.gov The reaction initiates with the protonation of one of the ether oxygens of the DMT group, followed by the cleavage of the C-O bond. researchgate.net This fission results in the formation of a highly stable 4,4'-dimethoxytrityl carbocation and the desired nucleoside with a free 5'-hydroxyl group. sigmaaldrich.comresearchgate.net

The stability of the DMT carbocation is attributed to the extensive delocalization of the positive charge across the three aromatic rings, enhanced by the electron-donating methoxy (B1213986) groups. researchgate.net This carbocation imparts a characteristic bright orange color to the reaction mixture, which provides a convenient and quantitative method for monitoring the efficiency of each coupling step in automated synthesis by spectrophotometrically measuring its absorbance at approximately 495 nm. atdbio.comsigmaaldrich.comthermofisher.com

Kinetic studies have shown that the detritylation reaction follows first-order kinetics and is best described as a concerted general acid-catalyzed mechanism. nih.govresearchgate.net The process is bimolecular, involving both the protected nucleoside and the acid, leading to an early transition state with minimal charge development. researchgate.net The reaction is also reversible; the liberated DMT cation can react with the free 5'-hydroxyl group in a process known as retritylation. oup.com In solid-phase synthesis, this is mitigated by continuously washing the cleaved cation away, which drives the equilibrium toward the deprotected product. nih.gov However, in liquid-phase synthesis, this reversibility can pose a challenge, potentially requiring multiple detritylation steps to achieve completion. nih.gov

The efficiency and selectivity of the detritylation step are paramount for achieving high yields of the desired full-length oligonucleotide. Several factors must be carefully controlled to maximize the rate of DMT removal while minimizing undesirable side reactions, most notably depurination. google.comglenresearch.com

Acid Type and Concentration : The choice of acid is critical. TCA is a stronger acid than DCA and consequently achieves faster detritylation at lower concentrations. nih.gov However, the higher acidity of TCA also increases the rate of depurination, the acid-catalyzed cleavage of the glycosidic bond in purine (B94841) nucleosides (adenine and guanine). nih.govoup.comglenresearch.com Therefore, DCA is often the preferred reagent, offering a better balance between efficient detritylation and the preservation of the oligonucleotide chain's integrity. glenresearch.com

Temperature : Reaction temperature has a significant impact on the relative rates of detritylation and depurination. nih.gov Lowering the temperature to 0°C has been shown to dramatically favor detritylation over depurination, especially when using DCA. nih.gov Under these conditions, the detritylation reaction can be thousands of times faster than the unwanted depurination side reaction. nih.gov

Reaction Time : The duration of the acid exposure must be carefully optimized. Insufficient time leads to incomplete detritylation, which terminates chain elongation, while excessive time increases the extent of depurination, leading to chain cleavage during the final basic deprotection step. google.com

Solid Support : The nature of the solid support can also affect detritylation kinetics. For example, studies have shown that the removal of the DMT group from nucleosides attached to certain supports, like OligoPrep, can be comparatively slower. nih.gov Additionally, the rate of detritylation from non-nucleosidic supports can be slower than from nucleosidic ones. chemie-brunschwig.ch

| Acid | Concentration | Temperature | Relative Detritylation Rate | Depurination Risk | Reference |

|---|---|---|---|---|---|

| TCA | 3% | Room Temperature | Fast | High | nih.govoup.com |

| DCA | 15% | Room Temperature | Moderate | Moderate | oup.com |

| DCA | 3% | Room Temperature | Slower | Low | oup.com |

| DCA | ~12% (70 eq.) | 0 °C | High Efficiency (5000x faster than depurination) | Very Low | nih.gov |

Chemical Stability and Compatibility of the 4,4'-Dimethoxytrityl Group with Other Protecting Strategies

The success of the phosphoramidite (B1245037) method for oligonucleotide synthesis hinges on an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others. The DMT group is a critical component of this strategy due to its unique chemical stability profile.

The DMT group is stable under the basic conditions used throughout the synthesis and deprotection process. nih.gov This includes the basic conditions required for the removal of the exocyclic amine protecting groups on adenine (B156593) (benzoyl), cytosine (benzoyl), and guanine (B1146940) (isobutyryl or dimethylformamidine). journalirjpac.comglenresearch.com It is also stable during the β-elimination reaction, typically using aqueous ammonia (B1221849), that removes the 2-cyanoethyl protecting group from the phosphate (B84403) backbone after synthesis is complete. journalirjpac.com

This stability allows for what is known as "DMT-on" purification. In this strategy, the final cleavage and deprotection of the base and phosphate groups are performed while leaving the terminal 5'-DMT group intact. chemie-brunschwig.ch The lipophilic nature of the DMT group greatly aids in the purification of the full-length oligonucleotide from shorter failure sequences (which lack a DMT group) via reverse-phase high-performance liquid chromatography (RP-HPLC). glenresearch.com Following purification, the DMT group is removed in a final acid treatment step. yale.edu

Furthermore, the DMT group's acid-labile nature makes it compatible with other protection schemes that rely on different removal chemistries. For instance, DMT-protected monomers have been successfully used in combination with monomers protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group in specialized applications like codon-level mutagenesis, demonstrating the high degree of orthogonality between these two protection strategies. nih.gov

Applications of 3 O 4,4 Dimethoxytrityl Thymidine in Advanced Oligonucleotide Synthesis Methodologies

Automated Solid-Phase Oligonucleotide Synthesis (SPOS) Protocols

Automated solid-phase synthesis is the universally adopted method for the chemical production of oligonucleotides. The process involves the sequential addition of protected nucleoside phosphoramidites to a growing chain anchored to a solid support, such as controlled pore glass (CPG). atdbio.combiotage.comeurofinsgenomics.com The direction of chain elongation is a defining characteristic of the synthesis protocol.

Standard automated DNA synthesis proceeds in the 3' to 5' direction. atdbio.comsigmaaldrich.com This process utilizes 5'-O-DMT-3'-phosphoramidite monomers. The synthesis cycle begins with the deprotection of the 5'-DMT group on the support-bound nucleoside, freeing the 5'-hydroxyl group to react with the incoming phosphoramidite (B1245037). sigmaaldrich.com

However, certain applications necessitate synthesis in the opposite, 5' to 3', direction. This is where 3'-O-DMT-thymidine becomes essential. It serves as the precursor for 3'-O-DMT-thymidine-5'-CE-phosphoramidite . biosynth.com This "reverse" phosphoramidite allows for the stepwise addition of nucleotides to the free 3'-hydroxyl group of a chain growing from a 5'-linked solid support. This inverted process is critical for applications such as:

Synthesis of Parallel Stranded Oligonucleotides: Creating hairpin loops where the strands run parallel to each other requires a switch in synthesis direction, which is enabled by using 5'-phosphoramidites derived from 3'-O-DMT nucleosides. glenresearch.com

Preparation of Oligonucleotides with Terminal 3'-Modifications: When a desired modification is incompatible with the solid support linkage, the oligonucleotide can be synthesized in the 5' to 3' direction, allowing the modified nucleoside (e.g., a dideoxynucleoside like 3'-deoxythymidine) to be added at the 3'-terminus. glenresearch.combiosyn.com

Table 1: Comparison of Standard and Reverse Direction DNA Synthesis

| Feature | Standard (3' → 5') Synthesis | Reverse (5' → 3') Synthesis |

|---|---|---|

| Key Monomer | 5'-O-DMT-3'-phosphoramidite | 3'-O-DMT-5'-phosphoramidite |

| Direction of Elongation | 3' → 5' | 5' → 3' |

| Free Hydroxyl for Coupling | 5'-OH | 3'-OH |

| Support Linkage | Through 3'-OH of first nucleoside | Through 5'-OH of first nucleoside |

| Primary Application | General purpose oligonucleotides | Parallel-stranded DNA, specific 3'-terminal modifications |

The chemical synthesis of RNA is more complex than that of DNA due to the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected throughout the synthesis to prevent side reactions and chain cleavage. atdbio.com The standard method involves 5'-O-DMT and 2'-O-protected ribonucleoside-3'-phosphoramidites. nih.gov Common protecting groups for the 2'-OH position include tert-butyldimethylsilyl (TBDMS) and tri-isopropylsilyloxymethyl (TOM). atdbio.comnih.gov

While thymidine (B127349) is not a canonical RNA nucleoside, it can be incorporated into RNA sequences to create DNA-RNA chimeras for various research applications. When incorporating a thymidine residue using a 5' to 3' synthesis protocol, a 3'-O-DMT-thymidine-5'-phosphoramidite would be used.

The key consideration in this context is the compatibility of the subsequent coupling steps. After the 3'-O-DMT group of the incorporated thymidine is removed, the resulting free 3'-hydroxyl group must couple with the next incoming monomer. If the next monomer is a ribonucleoside, it must be a 5'-O-DMT-2'-O-protected-3'-phosphoramidite (for a switch back to 3'->5' synthesis to create a 3'-3' linkage) or a 3'-O-DMT-2'-O-protected-5'-phosphoramidite (to continue 5'->3' synthesis). The presence and stability of the 2'-OH protecting group on the ribonucleoside monomers are paramount to prevent phosphate (B84403) migration and maintain the integrity of the RNA backbone. atdbio.com

Synthesis of Modified Oligonucleotides for Research Purposes

3'-O-DMT-thymidine is a valuable starting material for creating oligonucleotides with a wide range of modifications for research and therapeutic development. These modifications can involve non-standard bases, altered backbones, or the attachment of functional labels.

The synthesis of oligonucleotides containing non-canonical or modified nucleobases is a powerful tool for studying nucleic acid structure and function. nih.gov The general strategy involves synthesizing the modified nucleoside, protecting it appropriately, converting it to a phosphoramidite, and incorporating it into an oligonucleotide using an automated synthesizer. rsc.org

In this framework, 3'-O-DMT-thymidine can be used as a scaffold. The 3'-hydroxyl is first protected with the DMT group. This allows for chemical modifications to be performed on the thymine (B56734) base (e.g., at the C-5 position) or the sugar moiety. rsc.org Following the modification, the free 5'-hydroxyl group is phosphitylated to generate a 3'-O-DMT-modified-nucleoside-5'-phosphoramidite. This synthon can then be used in 5' to 3' solid-phase synthesis to introduce the non-canonical nucleoside at any desired position within the sequence. This approach is also applicable to the synthesis of chimeric oligonucleotides, such as phosphorodiamidate morpholino oligonucleotide (PMO)-DNA chimeras, where different classes of monomers are sequentially coupled. nih.gov

Modifying the phosphodiester backbone of oligonucleotides is a common strategy to enhance their therapeutic properties, particularly to increase their resistance to nuclease degradation. glenresearch.comglenresearch.com

One effective strategy to protect against 3'-exonucleases is the introduction of a terminal 3'-3' phosphodiester linkage. This can be achieved using a monomer derived from 3'-O-DMT-thymidine. The synthesis involves:

Standard 3' to 5' synthesis of the desired oligonucleotide sequence.

In the final coupling cycle, instead of a standard 5'-O-DMT-phosphoramidite, a 3'-O-DMT-thymidine-5'-phosphoramidite is added.

This monomer couples its 5'-phosphoramidite group to the free 5'-hydroxyl of the growing chain, creating a 5'-5' linkage. However, to create a 3'-3' linkage, one would couple a standard 5'-O-DMT-thymidine-3'-phosphoramidite to the 3'-OH of a nucleoside attached to the support via its 5'-OH.

More directly, a 3'-O-DMT-thymidine, phosphitylated at the 5'-position, can be coupled to the 3'-OH of a support-bound nucleoside attached via its 5'-position, creating a terminal 3'-3' cap. glenresearch.com

Another important backbone modification is the phosphorothiolate (B1257650) linkage, where a non-bridging oxygen atom is replaced by sulfur. While many methods start with 5'-O-DMT nucleosides to create 3'-S-phosphorothiolates, nih.gov the 3'-O-DMT isomer provides a route to synthesize 5'-S-phosphorothiolate linkages, further expanding the toolkit for creating nuclease-resistant analogs. nih.gov

Table 2: Selected Backbone Modifications and the Role of DMT-Thymidine Derivatives

| Modification Type | Purpose | Synthetic Strategy Involving Thymidine Derivatives |

|---|---|---|

| 3'-3' Linkage | 3'-Exonuclease Resistance | Coupling a 3'-O-DMT-thymidine-5'-phosphoramidite to a chain synthesized on a 5'-linked support. glenresearch.com |

| Phosphoramide | Nuclease Resistance, Altered Binding | Replacing the oxidation step with an amination reaction (e.g., Staudinger reaction) on the phosphite (B83602) triester formed from a 5'-O-DMT-thymidine-3'-phosphoramidite. acs.org |

| Methyl Phosphonate | Nuclease Resistance, Charge Neutrality | Using methyl phosphonamidites in place of standard phosphoramidites. A 3'-O-DMT-thymidine-5'-methylphosphonamidite could be used for 5' to 3' synthesis. glenresearch.com |

| 3'-S-Phosphorothiolate | Nuclease Resistance, Mechanistic Probes | Ring-opening of a 2,3'-anhydronucleoside derived from 5'-O-DMT-thymidine to install a 3'-thiol group, followed by phosphitylation. nih.gov |

Attaching reporter molecules such as fluorescent dyes or biotin (B1667282) to oligonucleotides is essential for their use as probes in diagnostics and molecular biology research. nih.gov Labels can be introduced at the 5'-end, 3'-end, or internally.

The use of 3'-O-DMT-thymidine enables the synthesis of phosphoramidite synthons for 5'-end labeling during 5' to 3' synthesis. The process typically involves:

Attaching a linker or the label itself to the 5'-hydroxyl group of 3'-O-DMT-thymidine.

Phosphitylating the resulting molecule at the now-vacant sugar position (e.g., if a modification was made via the base) or by using a pre-labeled linker that contains a phosphitylatable hydroxyl group.

Using this complete phosphoramidite synthon in the first coupling step of a 5' to 3' synthesis.

Alternatively, for standard 3' to 5' synthesis, a label can be attached to the 5'-position of a 3'-O-DMT-thymidine derivative which is then phosphitylated at a different position if available, or more commonly, a 5'-labeling phosphoramidite (without a DMT group) is added in the final synthesis cycle. Post-synthetic conjugation is also a widely used method, where an oligonucleotide is synthesized with a reactive linker (e.g., an amino-linker), and the label is attached after cleavage and deprotection. researchgate.net The versatility of DMT-protected thymidine isomers is foundational to these varied labeling strategies.

Scalable Synthesis Strategies Utilizing 3'-O-(4,4'-dimethoxytrityl)-thymidine Building Blocks

The pursuit of large-scale, cost-effective oligonucleotide manufacturing has driven the evolution of synthesis strategies beyond conventional solid-phase methods. A key element in alternative approaches is the use of specifically protected nucleoside building blocks, such as this compound. This compound is instrumental for synthesis in the 5' to 3' direction, a reversal of the more common 3' to 5' approach. This "reverse" synthesis is crucial for producing oligonucleotides with specific modifications, such as terminal 3'-3' linkages that confer resistance to exonuclease degradation, or for applications requiring a free 3'-hydroxyl group on a support-bound oligonucleotide. glenresearch.comchemie-brunschwig.ch The scalability of these strategies hinges on efficient reaction kinetics, high coupling yields, and streamlined purification processes, often found in liquid-phase synthesis methodologies. alfachemic.com

The core building block for this approach is the 3'-O-DMT-thymidine 5'-CE phosphoramidite . biosynth.comamerigoscientific.com By protecting the 3'-hydroxyl group with the acid-labile DMT group, the 5'-hydroxyl is left free for phosphitylation, creating a monomer ready for addition to the free 3'-hydroxyl of a growing oligonucleotide chain.

| Property | Value |

| Compound Name | This compound-5'-cyanoethyl-Phosphoramidite |

| Synonyms | DMT-dT-CE Inverted Phosphoramidite, Reverse DNA Amidite |

| Molecular Formula | C₄₀H₄₉N₄O₈P |

| Molecular Weight | 744.81 g/mol |

| Primary Application | 5' to 3' Oligonucleotide Synthesis |

| Data sourced from commercial product specifications and chemical databases. biosynth.comamerigoscientific.com |

Large-Scale Oligonucleotide Production Methodologies

While solid-phase oligonucleotide synthesis (SPOS) is a highly optimized and automated method for standard production, it faces limitations in scalability due to factors like the loading capacity of solid supports and the high consumption of reagents. alfachemic.comnih.gov Methodologies leveraging 3'-O-DMT-thymidine building blocks are often integrated with alternative, more scalable platforms like liquid-phase synthesis.

| Nucleotide | Average Stepwise Yield (5' → 3' Synthesis) |

| A | 97.4% |

| C | 94.0% |

| G | 97.7% |

| T | 98.0% |

| This interactive table is based on data from light-directed 5' to 3' synthesis of oligonucleotide microarrays and illustrates the typical efficiencies achieved in this synthesis direction. nih.gov |

These yields underscore the viability of the 5' to 3' synthesis route for producing complex oligonucleotide libraries. For bulk therapeutic production, however, solution-phase methods are considered more advantageous for scaling beyond the limits of solid supports. alfachemic.comacs.org

Solution-Phase Synthesis Approaches with DMT-Protected Intermediates

Solution-phase oligonucleotide synthesis (SPOS), also known as liquid-phase oligonucleotide synthesis (LPOS), offers a promising path to metric-ton scale production. alfachemic.comnih.gov This method avoids the heterogeneous reaction conditions of SPOS by using a soluble polymer support, most commonly polyethylene (B3416737) glycol (PEG). nih.govnih.govresearchgate.net The growing oligonucleotide chain remains in solution throughout the synthesis cycle, allowing for more uniform reaction kinetics and easier scalability in conventional batch reactors. alfachemic.com

The general workflow of LPOS mirrors that of SPOS, involving a cycle of:

Deprotection: Removal of the terminal DMT group to expose a free hydroxyl group.

Coupling: Addition of the next phosphoramidite monomer.

Oxidation/Sulfurization: Stabilization of the newly formed phosphite triester linkage to a more stable phosphate triester or phosphorothioate (B77711).

Capping (Optional): Blocking of any unreacted hydroxyl groups to prevent the formation of deletion-mutant impurities.

In the context of using 3'-O-DMT-thymidine, the building block would be its 5'-phosphoramidite derivative. The synthesis would proceed by coupling this monomer to the free 3'-hydroxyl group of the PEG-supported oligonucleotide. A key advantage of LPOS is that the polymer-supported product can be easily separated from excess reagents and byproducts after each step by precipitation. nih.gov This is particularly beneficial for large-scale production as it simplifies purification and reduces solvent waste. alfachemic.com

Recent advancements have focused on creating "one-pot" LPOS procedures, where the coupling, oxidation, and deprotection steps are performed sequentially in the same reactor, followed by a single precipitation step per cycle. nih.govacs.org This dramatically reduces the number of unit operations and processing time, further enhancing the scalability of the method. A study on one-pot LPOS demonstrated the synthesis of 20-mer oligonucleotides on a multi-gram scale with high purity, showcasing the potential of this strategy for large-scale manufacturing. nih.govacs.org While this specific study utilized standard 3' to 5' synthesis, the principles are directly applicable to a reverse synthesis using 3'-O-DMT-thymidine intermediates on a soluble PEG support.

Convergent synthesis is another advanced strategy amenable to solution-phase approaches. semanticscholar.org In this method, smaller oligonucleotide fragments are synthesized separately and then ligated to form the final full-length product. This approach can be advantageous for improving purity and reducing the cumulative impact of failed coupling steps. The use of 3'-O-DMT-thymidine building blocks can be integrated into the synthesis of specific fragments required for such convergent strategies. semanticscholar.org

Analytical and Characterization Methodologies in the Context of 3 O 4,4 Dimethoxytrityl Thymidine Research

Spectrophotometric Monitoring of Detritylation Efficiency

A cornerstone of automated solid-phase oligonucleotide synthesis is the quantitative monitoring of each coupling cycle's efficiency. This is commonly achieved by spectrophotometrically measuring the amount of the 4,4'-dimethoxytrityl (DMT) cation released during the acidic deprotection step. thermofisher.com The DMT group is cleaved from the 5'-hydroxyl of the growing oligonucleotide chain, and the resulting cation exhibits a strong absorbance in the visible spectrum.

The released 4,4'-dimethoxytrityl cation has a characteristic bright orange color and a strong absorbance maximum typically measured around 498 nm. isogen-lifescience.comnih.gov By measuring the absorbance of the solution containing the cleaved trityl cation, the yield of the preceding coupling reaction can be calculated in near real-time. isogen-lifescience.com This continuous monitoring allows for the immediate detection of any inefficiencies in the synthesis process, ensuring the production of high-quality, full-length oligonucleotides. isogen-lifescience.com The molar extinction coefficient of the DMT cation at 498 nm is approximately 70,000 M⁻¹cm⁻¹, providing a sensitive and reliable means of quantification. nih.gov This method is not only used to assess coupling yields but can also be adapted to quantify functional groups, such as amino groups, on solid supports. nih.gov

Chromatographic Techniques for Purity Assessment of Protected Nucleosides and Oligomers

Chromatography is an indispensable tool for the purification and analysis of 3'-O-(4,4'-dimethoxytrityl)-thymidine and the oligonucleotides derived from it. The hydrophobic nature of the DMT group provides a powerful handle for separation. harvard.edu

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for analyzing crude and purified oligonucleotide products. Reversed-phase HPLC (RP-HPLC) is particularly effective. atdbio.com The lipophilic DMT group significantly increases the retention time of the protected nucleoside and any full-length "DMT-on" oligonucleotides on the nonpolar stationary phase of an RP-HPLC column (e.g., C18). harvard.eduatdbio.com

This property allows for excellent separation of the desired DMT-containing product from unprotected failure sequences, which are more polar and elute earlier. atdbio.com A typical HPLC analysis involves a gradient elution with a mobile phase consisting of an aqueous buffer (like triethylammonium (B8662869) acetate) and an organic solvent such as acetonitrile (B52724). nih.gov The separation can be monitored by UV detection, typically at a wavelength of 260 nm, where the nucleobases absorb strongly. protocols.io This "trityl-on" purification strategy is highly effective for oligonucleotides, although a subsequent acidic step is required to remove the DMT group post-purification. atdbio.comphenomenex.com Kinetic studies using RP-HPLC have also been employed to balance the goals of efficient detritylation with minimizing side reactions like depurination. nih.gov

Table 1: Representative HPLC Conditions for Nucleoside Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | 100 mM Triethylammonium acetate, pH 7.5 nih.gov or 20 mM Ammonium acetate, pH 5.4 protocols.io |

| Mobile Phase B | Acetonitrile nih.gov or Methanol protocols.io |

| Flow Rate | 0.5 - 1.0 mL/min nih.govprotocols.io |

| Detection | UV at 260 nm protocols.io |

| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B is typically used to elute compounds of varying polarity. nih.govnih.gov |

This table presents a generalized set of conditions. Specific parameters may be optimized for particular separations.

For the preparative scale purification of this compound and other synthetic intermediates, silica (B1680970) gel column chromatography is frequently used. nih.gov Given that the DMT group can be sensitive to the acidic nature of standard silica gel, it is a common and crucial practice to add a small amount of a base, such as triethylamine (B128534) (typically 1-2%), to the eluent. nih.gov This precaution neutralizes acidic sites on the silica surface, preventing premature detritylation of the product on the column. nih.gov

A typical mobile phase for the purification of DMT-protected nucleosides is a mixture of a moderately polar solvent like dichloromethane (B109758) and a more polar solvent like methanol, with the addition of triethylamine. nih.gov Fractions are collected and analyzed by a simpler method like thin-layer chromatography (TLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified compound.

Spectroscopic Analysis for Structural Elucidation of Synthetic Intermediates and Products

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the molecular structure of synthetic intermediates. For this compound, ¹H NMR is used to confirm the successful attachment of the DMT group and to verify that it is located at the correct position (the 3'-hydroxyl) and not the 5'-hydroxyl.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Key Protons in this compound (in CDCl₃)

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| DMT Aromatic Protons | 6.8 – 7.5 | Multiplet |

| Methoxy (B1213986) (OCH₃) Protons | ~3.75 | Singlet |

| Sugar Protons (H1', H2', H3', H4', H5') | 2.0 – 4.5 | Multiplets/Complex |

| Thymine (B56734) C6-H | ~7.5 | Singlet or Doublet |

Note: Chemical shifts are dependent on the solvent and concentration. The values are approximate ranges based on typical spectra. researchgate.netlibretexts.orgcarlroth.com

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for analyzing oligonucleotides. The high stability and desorption efficiency of the DMT cation make trityl-based compounds particularly amenable to MS analysis. glenresearch.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used. isogen-lifescience.comnih.gov

In the analysis of DMT-protected compounds, the mass spectrum will often show a prominent peak corresponding to the DMT cation (m/z 303.1) in addition to the peak for the molecular ion of the full compound. glenresearch.com This characteristic fragmentation is a useful diagnostic feature. MS is also invaluable for verifying the mass of the final, deprotected oligonucleotide product, confirming that the synthesis was successful and the product has the correct sequence and length. isogen-lifescience.comnih.gov Furthermore, modified trityl groups with different masses have been developed as "mass tags" for encoding steps in combinatorial synthesis, leveraging the ease with which they can be detected by mass spectrometry. glenresearch.comnih.gov

Challenges and Future Directions in Research on 3 O 4,4 Dimethoxytrityl Thymidine in Nucleic Acid Chemistry

Addressing Limitations in Synthesis Efficiency and Purity

The efficiency and fidelity of oligonucleotide synthesis are paramount, particularly for therapeutic and diagnostic applications. While the use of 3'-O-DMT-thymidine in phosphoramidite (B1245037) chemistry is highly optimized, challenges related to efficiency and purity persist. A primary concern is the acid-labile nature of the DMT group. The repeated acidic steps required to remove the DMT group (detritylation) during chain elongation can lead to side reactions, most notably depurination, which is the cleavage of the glycosidic bond in purine (B94841) nucleosides. phenomenex.com This event creates apurinic sites in the sequence, leading to chain cleavage during the final basic deprotection step and resulting in truncated, impure oligonucleotide products. phenomenex.com

Researchers are actively investigating optimized detritylation conditions to minimize depurination while ensuring complete removal of the DMT group. researchgate.net This involves a delicate balance, as incomplete detritylation results in failure sequences (n-1), while overly harsh conditions increase damage to the growing chain. phenomenex.com Methodologies for purification, such as "trityl-on" reversed-phase chromatography, leverage the hydrophobicity of the final DMT group to separate the full-length product from failure sequences. However, this technique still requires a final acidic detritylation step post-purification, reintroducing the risk of depurination. phenomenex.com

| Challenge | Description | Impact on Synthesis | Mitigation/Research Focus |

|---|---|---|---|

| Depurination | Acid-catalyzed cleavage of the glycosidic bond in purine bases during the detritylation step. phenomenex.com | Leads to chain scission and truncated impurities. | Optimization of acidic conditions (e.g., using 3% trichloroacetic acid in dichloromethane) researchgate.net; development of acid-free deprotection strategies. nih.gov |

| Incomplete Detritylation | Failure to completely remove the DMT group from the 5'-hydroxyl. | Generates "failure sequences" (n-1 shortmers) that co-purify with the desired product in some methods. | Fine-tuning reaction times and reagent concentrations for the detritylation step. researchgate.net |

| Branched Impurities | Side reactions caused by impurities in phosphoramidite reagents can lead to branched oligonucleotide chains. nih.gov | Creates complex mixtures that are difficult to purify and analyze. | High-purity synthesis of phosphoramidite building blocks. |

Development of Greener and More Sustainable Synthesis Protocols

The large-scale synthesis of oligonucleotides for therapeutic purposes faces significant sustainability challenges related to cost, solvent waste, and energy consumption. rsc.org The standard synthesis cycle involving 3'-O-DMT-thymidine and other nucleosides relies heavily on hazardous and environmentally damaging solvents. For instance, the protection step to introduce the DMT group often uses pyridine (B92270) as a solvent, while steps within the automated synthesis cycle frequently employ dichloromethane (B109758) and acetonitrile (B52724). rsc.orgrsc.org The generation of substantial volumes of toxic solvent waste increases both the environmental impact and the cost of oligonucleotide production. rsc.org

In response, a key area of research is the implementation of green chemistry principles to the synthesis of nucleoside building blocks and the oligonucleotide assembly process. rasayanjournal.co.in One innovative approach is the use of mechanochemistry, such as resonant acoustic mixing (RAM) or ball milling, which can significantly reduce or eliminate the need for bulk solvents. rsc.orgyoutube.com Studies have shown that reactions like the 5'-OH tritylation can be performed with dramatically reduced solvent use, achieving high yields and reaction rate increases of one to two orders of magnitude compared to traditional solution-phase methods. rsc.org

| Traditional Protocol Component | Green/Sustainable Alternative | Advantage | Reference |

|---|---|---|---|

| Pyridine as solvent for tritylation | Mechanochemistry (Resonant Acoustic Mixing/Ball Milling) | Reduces or eliminates use of hazardous solvent; increases reaction rates. | rsc.org |

| Dichloromethane for detritylation | Alternative solvent systems; solvent-free detritylation | Reduces use of chlorinated solvents. | umich.edu |

| Single-use reagents | Recycling of protecting groups (e.g., DMTr residues) | Lowers cost and reduces chemical waste. | umich.edu |

| Multi-step purification with high solvent use | Chromatography-free purification (e.g., precipitation) | Reduces solvent consumption and cost associated with purification. | ajchem-a.com |

Exploration of Novel Trityl-Based Protecting Groups and Linkers

The limitations associated with the acid-lability of the DMT group have spurred the development of alternative protecting groups for the hydroxyl functions of nucleosides. The goal is to create new groups that offer milder deprotection conditions, different orthogonalities, or improved purification properties. umich.edu Research in this area extends to modifications of the trityl scaffold itself and the design of entirely new protecting group strategies.

One avenue of exploration is the synthesis of photolabile protecting groups (PPGs) based on the trityl structure. nih.gov By incorporating specific substituents, researchers have developed trityl-based groups that can be cleaved by light irradiation, avoiding the use of acid or base and thus preventing side reactions like depurination. nih.gov Another alternative is the 9-phenylxanthen-9-yl (pixyl or Px) group, which is removed under acidic conditions at a rate similar to the DMT group but offers the advantage that its nucleoside derivatives are often more readily purified by crystallization. umich.edu

Furthermore, novel protecting groups that can be removed under non-acidic conditions are highly sought after. For example, researchers have developed benzoate-type protecting groups blocked with a tritylthio moiety. nih.gov This group is stable during synthesis but can be removed under mild oxidative conditions using an aqueous iodine solution—the same reagent used for the oxidation of the phosphite (B83602) triester linkage. This strategy allows the deprotection and oxidation steps to be performed simultaneously, potentially reducing the number of steps in a synthesis cycle from four to three. nih.gov The development of such orthogonal protecting group systems is essential for the synthesis of complex, highly modified oligonucleotides. umich.eduorganic-chemistry.org

| Protecting Group | Deprotection Condition | Key Advantage over DMT | Reference |

|---|---|---|---|

| 9-phenylxanthen-9-yl (Pixyl, Px) | Acidic (similar to DMT) | Derivatives are more easily crystallized and purified. | umich.edu |

| Photolabile Trityl Groups | Light Irradiation (e.g., sunlight) | Avoids acidic conditions, preventing depurination. | nih.gov |

| Tritylthio-based Groups | Mild Oxidation (aqueous iodine) | Avoids acid; allows for simultaneous deprotection and oxidation. | nih.gov |

| 9-fluorenylmethoxycarbonyl (Fmoc) | Basic | Provides an orthogonal protection strategy, useful in complex RNA synthesis. | umich.edu |

Integration with Emerging Nucleic Acid Technologies and Research Platforms

High-quality oligonucleotide synthesis, which relies on building blocks like 3'-O-DMT-thymidine, is the enabling technology behind several cutting-edge research fields. nih.gov The demands of these emerging platforms are driving further innovation in nucleic acid chemistry.

One of the most ambitious applications is DNA-based data storage . nih.gov Digital data can be encoded into sequences of A, T, C, and G and synthesized as vast pools of oligonucleotides. This technology promises data densities orders of magnitude higher than traditional magnetic or optical media. nih.govnih.gov However, writing this data requires the massive, parallel chemical synthesis of DNA, often involving sequences longer than what is typical for therapeutics. nih.govdnastoragealliance.org The cost, speed, and accuracy of this synthesis are currently major bottlenecks, pushing for radical improvements in the efficiency of the phosphoramidite cycle.

In nucleic acid nanotechnology , DNA is used as a programmable building material to create custom two- and three-dimensional shapes and functional devices on the nanoscale. nih.govresearchgate.net The construction of these "DNA origami" structures requires the synthesis of many short oligonucleotide "staple" strands that fold a long scaffold strand into a desired shape. The precision and purity of these staples are critical for the successful self-assembly of the final nanostructure.

Finally, the continued expansion of nucleic acid therapeutics , including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), requires the synthesis of highly modified oligonucleotides to improve stability, delivery, and efficacy. nih.govnumberanalytics.com The integration of various chemical modifications places stringent demands on the flexibility and robustness of the synthesis chemistry, including the performance of protecting groups like DMT on non-natural nucleoside analogues. As these technologies mature, the need for efficient, scalable, and sustainable synthesis of ever-more-complex nucleic acid molecules will continue to drive research and innovation in the fundamental chemistry that underpins them.

Q & A

Q. What is the primary role of 3'-O-(4,4'-dimethoxytrityl)-thymidine in oligonucleotide synthesis?

The compound serves as a protected nucleoside building block in solid-phase oligonucleotide synthesis. The 4,4'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl during iterative coupling steps, ensuring site-specific phosphoramidite activation. After each coupling cycle, the DMT group is selectively removed with trichloroacetic acid (TCA) to expose the 5'-OH for subsequent reactions .

Q. How does the DMT group influence solubility and purification during synthesis?

The hydrophobic DMT group enhances solubility in organic solvents like dichloromethane or acetonitrile, which is critical for automated synthesis. After chain assembly, the DMT-on purification strategy leverages the group's hydrophobicity for reversed-phase HPLC or cartridge-based separation, ensuring high-purity oligonucleotides .

Q. What precautions are necessary for handling this compound in solution?

The compound is moisture-sensitive and requires storage under inert gas (e.g., argon) at 2–8°C. For dissolution, use anhydrous DMSO (freshly opened) at 105 mg/mL (192.8 mM) with low-frequency sonication to prevent degradation. Avoid aqueous environments to preserve the acid-labile DMT group .

Q. How is the DMT group removed during oligonucleotide synthesis?

The DMT group is cleaved via acidolysis using 3% trichloroacetic acid (TCA) in dichloromethane. This step is repeated iteratively after each nucleotide coupling to expose the 5'-OH for subsequent phosphoramidite addition. Inefficient deprotection can lead to truncated sequences, necessitating rigorous TCA wash optimization .

Advanced Research Questions

Q. How can stereoselective synthesis of phosphorothioate oligonucleotides be achieved using this compound?

The 3'-OH of DMT-protected thymidine is activated with 2-cyanoethyl N,N-diisopropylphosphoramidite to form a phosphoramidite intermediate. Stereoselective sulfurization is achieved using 3H-1,2,4-dithiazole-3-thione (DDTT), yielding Sp-phosphorothioate linkages with >95% diastereomeric excess. Reaction kinetics and activating agents (e.g., MSPy vs. MSNT) critically influence stereochemical outcomes .

Q. What strategies optimize the synthesis of fluorinated thymidine analogs using this compound?

Fluorination at the 2'- or 3'-position requires sequential protection/deprotection. For example, 5'-O-DMT-thymidine is mesylated at the 3'-OH, displaced by DAST (diethylaminosulfur trifluoride) to introduce fluorine, followed by acidic DMT removal. Yield optimization (up to 55%) involves controlling reaction temperature (0°C to RT) and solvent polarity (THF/benzene mixtures) .

Q. How do conflicting NMR data arise during characterization, and how are they resolved?

Contradictions in ¹H/¹³C-NMR signals (e.g., DMT aromatic protons vs. thymine resonances) are resolved using 2D-COSY and HSQC experiments. For example, the 3'-β-hydroxyl configuration in derivatives generates distinct NOE correlations between H1' and H3', validated against X-ray crystallography data .

Q. What mechanistic insights explain low coupling efficiencies in automated synthesis?

Suboptimal coupling (e.g., <98% efficiency) often stems from moisture-induced phosphoramidite degradation or competing side reactions (e.g., cyanoethyl group migration). Kinetic studies using ¹H-NMR monitoring reveal that pre-activation with 1H-tetrazole for 30 sec improves coupling rates by stabilizing the reactive phosphoramidite intermediate .

Q. How does the compound contribute to biostable RNA nanostructure design?

The DMT group enables site-specific incorporation into N-alkyl-N-capped RNA dimers via phosphoramidite chemistry. These constructs resist nuclease degradation due to alkyl chain modifications, validated via serum stability assays (t½ >24 hrs vs. <1 hr for unmodified RNA) .

Q. What analytical methods validate the integrity of DMT-protected intermediates?

Reverse-phase HPLC (C18 column, 0.1 M TEAA/acetonitrile gradient) coupled with ESI-MS detects DMT-on intermediates (expected [M+H]⁺: 544.6 m/z). Trityl cation monitoring at 498 nm quantifies deprotection efficiency, with <2% detritylation indicating acceptable stability .

Methodological Troubleshooting

- Low Yield in Phosphoramidite Activation: Ensure anhydrous conditions (Karl Fischer titration <50 ppm H2O) and fresh tetrazole (<1 month old). Pre-dry acetonitrile over molecular sieves .

- Unexpected Byproducts in Fluorination: Substitute DAST with Deoxo-Fluor for higher selectivity, reducing sulfur byproducts. Monitor via ¹⁹F-NMR .

- DMT Group Premature Deprotection: Avoid prolonged exposure to TCA (>60 sec per cycle) and use dichloromethane instead of acetonitrile for detritylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.